molecular formula C9H4F3N3 B13036351 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile

5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13036351
M. Wt: 211.14 g/mol
InChI Key: TYFLTYIIUBFGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group at the 5-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3-(trifluoromethyl)pyridine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-A]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or bind to inflammatory mediators to reduce inflammation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its combination of a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group, which imparts distinct electronic properties and enhances its potential for various applications. Its structural features allow for versatile chemical modifications and make it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-15-8(3-7)6(4-13)5-14-15/h1-3,5H

InChI Key

TYFLTYIIUBFGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.